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Compound of Interest
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An In-depth Technical Guide on the Core Function of the Influenza Virus NP (266-274)
Peptide

Introduction

1.1. Background on Influenza Virus and Cellular Immunity

Influenza A virus is a major human pathogen responsible for seasonal epidemics and
occasional pandemics, posing a significant global health threat. While humoral immunity,
mediated by antibodies against the viral surface glycoproteins hemagglutinin (HA) and
neuraminidase (NA), is crucial for preventing infection, it is often strain-specific. Cellular
immunity, orchestrated by T lymphocytes (T cells), plays a critical role in clearing established
infections and provides broader, cross-reactive protection against different influenza subtypes
by targeting conserved internal viral proteins[1]. Cytotoxic T lymphocytes (CTLS), specifically
CD8+ T cells, are vital for recognizing and eliminating virus-infected cells, thereby limiting viral
replication and disease severity[2][3].

1.2. The Role of Nucleoprotein (NP) in Influenza A Virus

The influenza A virus nucleoprotein (NP) is an internal structural protein that is essential for the
viral life cycle. It encapsidates the viral RNA genome to form the ribonucleoprotein (RNP)
complex, which is the functional template for viral transcription and replication[1]. Due to its
critical functions, the NP is highly conserved across different influenza A virus subtypes, making
it an attractive target for universal influenza vaccines aimed at inducing broad T-cell-mediated
immunity[1][4].
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1.3. Overview of the NP (266-274) Peptide Epitope

The Influenza virus NP (266-274) peptide, with the amino acid sequence lle-Leu-Arg-Gly-Ser-
Val-Ala-His-Lys (ILRGSVAHK), is a well-characterized, immunogenic epitope derived from the
nucleoprotein of Influenza A virus[5][6][7]. It is specifically recognized by the human immune
system in the context of the Major Histocompatibility Complex (MHC) class | molecule HLA-
A*03:01[6][8]. As an HLA class I-restricted epitope, its primary function is to be presented on
the surface of influenza-infected cells to activate CD8+ T cells, leading to a targeted cytotoxic
response. This peptide is highly conserved among circulating influenza A virus strains, making
it a key target for the cellular immune response.

Core Function of Influenza Virus NP (266-274)
Peptide

2.1. MHC Class | Presentation

The core function of the NP (266-274) peptide begins within a virus-infected cell. The full-length
NP protein is synthesized in the cytoplasm and, like other intracellular proteins, is subject to
degradation by the proteasome. This process generates smaller peptides, including the 9-
amino-acid-long NP (266-274) epitope. These peptides are then transported from the
cytoplasm into the endoplasmic reticulum (ER) via the Transporter associated with Antigen
Processing (TAP). Inside the ER, the NP (266-274) peptide binds to newly synthesized HLA-
A*03:01 molecules. This peptide-MHC complex is then transported to the cell surface for
presentation to the immune system][6].

2.2. Recognition by CD8+ T Cells

Once presented on the surface of an infected cell, the NP (266-274)-HLA-A03:01 complex is
surveyed by circulating CD8+ T cells. Each T cell expresses a unique T-Cell Receptor (TCR)
capable of recognizing a specific peptide-MHC combination. CD8+ T cells with TCRs that
specifically recognize the NP (266-274)-HLA-A03:01 complex will bind to it, initiating the T-cell
activation process. This interaction is the cornerstone of the adaptive immune system's ability
to detect and respond to virally infected cells.

2.3. Induction of Cytotoxic T Lymphocyte (CTL) Response
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The recognition of the NP (266-274) peptide by a specific CD8+ T cell triggers a cascade of
signaling events that lead to T-cell activation, proliferation (clonal expansion), and
differentiation into effector CTLs. These CTLs are equipped with cytotoxic granules containing
perforin and granzymes. Upon re-encountering an infected cell presenting the NP (266-274)
epitope, the CTL releases these cytotoxic molecules, inducing apoptosis (programmed cell
death) in the target cell and effectively halting viral production[4][6]. Studies have confirmed
that the NP (266-274) peptide can sensitize target cells for lysis by influenza-immune CTLs
restricted by HLA-A3[6].

Quantitative Data on NP (266-274) Peptide Function

Quantitative analysis of peptide function is essential for understanding its immunogenicity and
its potential as a vaccine component.

3.1. HLA-A*03 Binding Affinity

The ability of a peptide to bind with sufficient affinity to an MHC molecule is a prerequisite for T-
cell activation. The NP (266-274) peptide has been confirmed to bind to the HLA-A*03
molecule in in vitro peptide binding assays[6]. While a specific dissociation constant (Kd) is not
readily available in the cited literature, its ability to induce CTL responses in HLA-A3 restricted
individuals serves as functional validation of its binding capacity[6].

. Binding
Peptide Sequence MHC Allele . . Reference
Confirmation

Confirmed by in vitro
ILRGSVAHK HLA-A*03 binding assay and [6]
CTL induction

3.2. Frequency of NP (266-274)-Specific CD8+ T Cells

The frequency of peptide-specific T cells in the blood is a key measure of the immune
response. In HLA-A*03:01 positive donors, NP (266-274)-specific CD8+ T cells can be
detected directly ex vivo.
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Frequency (%

T-Cell
Donor Status . of CD8+ T Assay Reference
Specificity
cells)
Variable, with
HLA-A03:01+ responses Tetramer
NP (266-274) ] o
Healthy Donors observed in a Staining / ICS
subset of donors
N Frequencies can
HLA-A03:01+ IAV-Specific )
_ ] increase post- Dextramer
Healthy Donors (including NP ) ) o [8]
infection and Staining
(n=9) 265-273)

persist for years

Note: T-cell frequencies are highly variable between individuals, depending on their infection
history and genetic background.

3.3. Cytokine Production Profile of NP (266-274)-Specific CD8+ T Cells

Upon recognition of their cognate epitope, activated CD8+ T cells produce effector cytokines.
The profile of these cytokines provides insight into the quality of the T-cell response.
Intracellular cytokine staining (ICS) has been used to characterize the functional profile of NP
(266-274)-specific CD8+ T cells.

Production by NP

Cytokine Function (266-274)-specific Reference
CD8+ T cells
Antiviral activity, )
Interferon-gamma Detected in response
macrophage ] ] )
(IFN-y) o to peptide stimulation
activation
Tumor Necrosis Pro-inflammatory, Detected in response
Factor (TNF) induction of apoptosis  to peptide stimulation

Table based on data from a study where CD8+ T cell lines from HLA-A3+ donors were
stimulated with the NP (266-274) peptide and analyzed by ICS.
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Signaling Pathways

4.1. MHC Class | Antigen Presentation Pathway for Influenza NP

The presentation of the NP (266-274) peptide on the cell surface is the culmination of the MHC
class | antigen processing and presentation pathway.

Cell Surface

Endoplasmic Reticulum

Click to download full resolution via product page
Caption: MHC Class | pathway for NP (266-274) peptide presentation.
4.2. T-Cell Receptor (TCR) Signaling Pathway upon NP (266-274) Recognition

The binding of the TCR on a CD8+ T cell to the NP (266-274)-HLA-A*03 complex initiates a
complex signaling cascade leading to T-cell activation.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b12391109?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

T-Cell / APC Interface

NP(266-274)-HLA-A*03
(on APC)

CD8 Co-receptor

Signal 1 &ecruits

Lck Kinase

ﬁ)sphorylates ITAMs

TCR/CD3 Complex

recruits & activates

T-Cell Cvtoplasm

ZAP-70

&ctivates

LAT/SLP-76
Signalosome

'

PLCy1

'

DAG /IP3

NFAT, AP-1, NF-kB

Proliferation
Cytotoxicity

Cytokine ProductionT

Click to download full resolution via product page

Caption: Simplified T-Cell Receptor signaling cascade upon epitope recognition.
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Experimental Protocols
5.1. Enzyme-Linked Immunospot (ELISPOT) Assay
The ELISPOT assay is a highly sensitive method used to quantify the frequency of cytokine-

secreting cells at the single-cell level. It is commonly used to measure the frequency of
influenza-specific T cells.

Objective: To determine the number of NP (266-274)-specific, IFN-y-secreting CD8+ T cells in a
population of Peripheral Blood Mononuclear Cells (PBMCs).

Methodology:

o Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-y capture antibody
overnight at 4°C.

e Washing and Blocking: Wash the plate with sterile PBS to remove unbound antibody. Block
the wells with sterile cell culture medium containing 10% fetal bovine serum (FBS) for at
least 1 hour at 37°C to prevent non-specific binding.

o Cell Plating: Prepare a single-cell suspension of PBMCs from an HLA-A*03 positive donor.
Add 2x10"5 to 3x10"5 PBMCs per well.

¢ Antigen Stimulation:

o Test Wells: Add the NP (266-274) peptide to the wells at a final concentration of 1-10
png/mL.

o Negative Control: Add culture medium only (or a scrambled peptide) to control for
background cytokine secretion.

o Positive Control: Add a mitogen like Phytohemagglutinin (PHA) to confirm cell viability and
functionality.

 Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. During this
time, activated T cells will secrete IFN-y, which is captured by the antibody on the
membrane.
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o Detection:

o

Discard cells and wash the plate with PBS containing 0.05% Tween-20 (PBST).

o Add a biotinylated anti-IFN-y detection antibody and incubate for 2 hours at room
temperature.

o Wash the plate and add streptavidin conjugated to an enzyme (e.g., Alkaline Phosphatase
or Horseradish Peroxidase). Incubate for 1 hour.

o Wash again and add the enzyme substrate (e.g., BCIP/NBT). Incubate until distinct spots
emerge.

e Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using
an automated ELISPOT reader. Each spot represents a single IFN-y-secreting cell. Results
are typically expressed as Spot Forming Units (SFU) per million PBMCs.
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Caption: General workflow for an IFN-y ELISPOT assay.
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5.2. Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS is a powerful technique that allows for the simultaneous identification of cell phenotype (via
surface markers like CD8) and function (via intracellular cytokine expression) on a single-cell
basis.

Obijective: To determine the frequency and functional profile (e.g., IFN-y and TNF production) of
NP (266-274)-specific CD8+ T cells.

Methodology:

o Cell Stimulation: In a 96-well plate, stimulate 1x10"6 PBMCs per well with the NP (266-274)
peptide (1-10 pg/mL) for approximately 6 hours at 37°C. Include negative and positive
controls as in the ELISPOT assay.

« Inhibit Protein Secretion: For the last 4-5 hours of stimulation, add a protein transport
inhibitor such as Brefeldin A or Monensin. This causes cytokines to accumulate inside the
cell, making them detectable.

o Surface Staining: Wash the cells and stain them with fluorochrome-conjugated antibodies
against surface markers, such as CD3 (to identify T cells), CD8 (to identify the cytotoxic
subset), and a viability dye (to exclude dead cells). Incubate for 20-30 minutes at 4°C.

o Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Fix the cells
using a formaldehyde-based fixation buffer to preserve their structure. Then, permeabilize
the cell membranes using a saponin-based buffer, which allows antibodies to enter the cell.

e Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies
against intracellular cytokines, such as anti-IFN-y and anti-TNF. Incubate for 30 minutes at
room temperature.

e Acquisition: Wash the cells and resuspend them in a suitable buffer (e.g., PBS with 1%
FBS). Acquire the data on a multi-color flow cytometer.

o Data Analysis: Using flow cytometry analysis software, gate on live, single CD3+ T cells, then
on the CD8+ subset. Within the CD8+ population, quantify the percentage of cells that are
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positive for IFN-y and/or TNF in response to the NP (266-274) peptide stimulation, after
subtracting the background from the negative control wells.

Conclusion

The Influenza A virus NP (266-274) peptide (ILRGSVAHK) is a conserved, HLA-A*Q3-restricted
epitope that serves as a key target for the CD8+ T-cell response to infection. Its presentation by
infected cells leads to the activation of cytotoxic T lymphocytes, which are essential for viral
clearance. The ability to quantify the frequency and function of NP (266-274)-specific T cells
using techniques like ELISPOT and ICS makes this peptide a valuable tool for immunological
monitoring in clinical trials and research. Given its high conservation and demonstrated
immunogenicity, the NP (266-274) epitope and others like it are important components in the
rational design of universal influenza vaccines aimed at inducing broad, long-lasting cellular
immunity.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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